LMPTP inhibitor 1

Description

Properties

IUPAC Name |

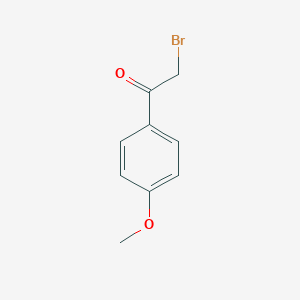

2-bromo-1-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJAHBHCLXUGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180934 | |

| Record name | Bromomethyl 4-methoxyphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline powder with an irritating odor; [Alfa Aesar MSDS] | |

| Record name | Bromomethyl 4-methoxyphenyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2632-13-5 | |

| Record name | 4-Methoxyphenacyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2632-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromomethyl 4-methoxyphenyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002632135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4'-methoxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromomethyl 4-methoxyphenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromomethyl 4-methoxyphenyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOMETHYL 4-METHOXYPHENYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV5M69J53H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to LMPTP Inhibitor 1: Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the low molecular weight protein tyrosine phosphatase (LMPTP) inhibitor 1, also known as compound 23. This document details its chemical structure, a step-by-step synthesis protocol, quantitative inhibitory data, and its role in relevant signaling pathways.

Chemical Structure and Properties

LMPTP inhibitor 1 is a potent and selective inhibitor of low molecular weight protein tyrosine phosphatase. Its chemical name is N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide . The molecular formula is C28H36N4O, with a corresponding molecular weight of 444.6 g/mol .

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: 2D structure of this compound.

Quantitative Inhibitory Data

This compound demonstrates high potency and selectivity for the LMPTP-A isoform. The inhibitory activity has been characterized by determining its half-maximal inhibitory concentration (IC50).

| Target | IC50 (μM) | Assay Substrate |

| LMPTP-A | 0.8 | OMFP |

| LMPTP-B | >40 | OMFP |

| PTP1B | >40 | OMFP |

| TCPTP | >40 | OMFP |

| SHP1 | >40 | OMFP |

| SHP2 | >40 | OMFP |

| LYP | >40 | OMFP |

| VHR | >40 | OMFP |

Synthesis Protocol

The synthesis of this compound (Compd 23) is a multi-step process. The following protocol is based on the supplementary information from Stanford et al., Nature Chemical Biology, 2017.

Step 1: Synthesis of 4-(4-chloroquinolin-2-yl)-N,N-diethylbenzamide

-

Materials: 2,4-dichloroquinoline, (4-(diethylcarbamoyl)phenyl)boronic acid, potassium carbonate, 1,4-dioxane, water, tetrakis(triphenylphosphine)palladium(0).

-

Procedure:

-

To a solution of 2,4-dichloroquinoline (1.0 g, 5.05 mmol) in 1,4-dioxane (20 mL) and water (5 mL) is added (4-(diethylcarbamoyl)phenyl)boronic acid (1.23 g, 5.56 mmol) and potassium carbonate (2.09 g, 15.15 mmol).

-

The mixture is degassed with argon for 10 minutes.

-

Tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol) is added, and the mixture is heated to 90 °C for 16 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford 4-(4-chloroquinolin-2-yl)-N,N-diethylbenzamide.

-

Step 2: Synthesis of N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide (this compound)

-

Materials: 4-(4-chloroquinolin-2-yl)-N,N-diethylbenzamide, 3-(piperidin-1-yl)propan-1-amine, N,N-diisopropylethylamine (DIPEA), N-methyl-2-pyrrolidone (NMP).

-

Procedure:

-

A mixture of 4-(4-chloroquinolin-2-yl)-N,N-diethylbenzamide (100 mg, 0.28 mmol), 3-(piperidin-1-yl)propan-1-amine (0.08 mL, 0.56 mmol), and DIPEA (0.1 mL, 0.56 mmol) in NMP (1 mL) is heated in a sealed tube at 150 °C for 16 hours.

-

The reaction mixture is cooled to room temperature and purified by preparative reverse-phase HPLC to yield the title compound.

-

Caption: Synthesis workflow for this compound.

Signaling Pathways

LMPTP is a negative regulator in key signaling pathways, including the insulin receptor and platelet-derived growth factor receptor alpha (PDGFRα) pathways. Inhibition of LMPTP can therefore potentiate the downstream signaling of these receptors.

Insulin Receptor Signaling Pathway

LMPTP dephosphorylates the insulin receptor (IR), leading to its inactivation and a dampening of the downstream signaling cascade that regulates glucose metabolism. Inhibition of LMPTP prevents this dephosphorylation, thereby enhancing insulin sensitivity.

Caption: Role of LMPTP in insulin signaling.

PDGFRα Signaling Pathway in Adipogenesis

In the context of adipogenesis, LMPTP has been shown to dephosphorylate PDGFRα. This action suppresses basal PDGFRα signaling. Inhibition of LMPTP leads to increased basal phosphorylation of PDGFRα, which in turn activates downstream kinases like p38 and JNK. This cascade ultimately results in the inhibitory phosphorylation of PPARγ, a key transcription factor for adipogenesis, thereby blocking adipocyte differentiation.[1]

Caption: Role of LMPTP in PDGFRα signaling and adipogenesis.

Conclusion

This compound is a valuable tool for studying the biological roles of LMPTP and a potential starting point for the development of therapeutics targeting metabolic diseases. Its high potency, selectivity, and well-defined mechanism of action make it a critical compound for researchers in the fields of signal transduction, diabetes, and obesity. This guide provides the essential technical information required for its synthesis and application in a research setting.

References

The Role of LMPTP Inhibitor 1 in Insulin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin resistance is a key pathological feature of type 2 diabetes, a metabolic disorder of global significance. The insulin signaling pathway, a complex cascade initiated by the binding of insulin to its receptor, is tightly regulated by the interplay of protein tyrosine kinases and protein tyrosine phosphatases (PTPs). The Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, has emerged as a critical negative regulator of insulin signaling. By dephosphorylating the activated insulin receptor (IR), LMPTP attenuates the downstream signals that lead to glucose uptake and utilization.[1][2] Consequently, inhibition of LMPTP presents a promising therapeutic strategy to enhance insulin sensitivity and combat insulin resistance. This technical guide provides an in-depth overview of the role of LMPTP inhibitors, with a focus on a prominent example, LMPTP inhibitor 1 (also known as Compound 23), in modulating insulin signaling.

Mechanism of Action of this compound

This compound is a selective, orally bioavailable small molecule that has been shown to reverse high-fat diet-induced diabetes in animal models.[1][3] A key feature of this inhibitor is its novel, uncompetitive mechanism of action.[1] Unlike competitive inhibitors that bind to the active site of the free enzyme, uncompetitive inhibitors bind to the enzyme-substrate complex. This unique binding mode, at the opening of the catalytic pocket of LMPTP, prevents the final catalytic step of dephosphorylation. This mechanism contributes to the inhibitor's exquisite selectivity for LMPTP over other PTPs, including the closely related PTP1B.

Quantitative Data on LMPTP Inhibitors

The development of LMPTP inhibitors has led to the identification of several compounds with varying potencies. The following tables summarize key quantitative data for this compound (Compound 23) and other notable inhibitors.

Table 1: In Vitro Potency of LMPTP Inhibitors

| Compound | Target | IC50 (µM) | Ki (µM) | Substrate | Notes | Reference |

| This compound (Cmpd 23) | LMPTP-A | 0.8 | - | OMFP | More potent on LMPTP-A vs LMPTP-B. | |

| Compound 3 | LMPTP-A | 3.6 ± 0.4 | - | OMFP | A screening hit from the NIH chemical library. | |

| Compound 18 | LMPTP-A | 0.46 | - | OMFP | A potent analog from the same series as Cmpd 23. | |

| ML400 | LMPTP | 1.68 ± 0.15 | - | - | A selective allosteric inhibitor. | |

| Compound F9 | LMPTP | - | 21.5 ± 7.3 | pNPP | Identified through virtual screening. | |

| Compound 28 | LMPTP-A | Nearly inactive | - | OMFP | Used as a negative control. |

OMFP: 3-O-methylfluorescein phosphate; pNPP: para-nitrophenylphosphate

Table 2: Selectivity of this compound (Compound 23)

| Phosphatase | % Activity (in presence of 40 µM Cmpd 23) |

| LMPTP-A | ~0% |

| LMPTP-B | ~20% |

| PTP1B | ~100% |

| LYP | ~100% |

| VHR | ~100% |

| SHP1 | ~100% |

| SHP2 | ~100% |

| TCPTP | ~100% |

Data adapted from Stanford et al., 2017.

Impact on Insulin Signaling Pathway

The primary role of LMPTP in insulin signaling is the dephosphorylation of the insulin receptor, thereby terminating the signal. Inhibition of LMPTP is expected to prolong the phosphorylated, active state of the insulin receptor, leading to enhanced downstream signaling.

Enhanced Insulin Receptor Phosphorylation

Studies have demonstrated that treatment with this compound significantly increases the phosphorylation of the insulin receptor at key tyrosine residues (Tyr1150/1151) in the activation loop. This effect has been observed in both cultured human hepatoma cells (HepG2) and in the livers of diet-induced obese mice. For instance, treatment of HepG2 cells with 10 µM of Compound 23 resulted in a substantial increase in insulin-stimulated IR phosphorylation.

References

The Inhibition of Low-Molecular-Weight Protein Tyrosine Phosphatase (LMPTP): A Novel Therapeutic Avenue for Type 2 Diabetes

An In-depth Technical Guide for Researchers and Drug Development Professionals

The global rise of type 2 diabetes (T2D) necessitates the exploration of innovative therapeutic strategies. One such promising avenue is the inhibition of Low-Molecular-Weight Protein Tyrosine Phosphatase (LMPTP), an enzyme implicated as a key negative regulator of insulin signaling. This guide provides a comprehensive overview of the core research, quantitative data, and experimental protocols surrounding the development of LMPTP inhibitors for the treatment of T2D.

Core Concept: LMPTP and Insulin Signaling

Low-Molecular-Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, plays a crucial role in cellular signaling. In the context of metabolic diseases, LMPTP has been identified as a key phosphatase that dephosphorylates and thereby inactivates the insulin receptor (IR).[1][2][3] This action dampens the insulin signaling cascade, contributing to insulin resistance, a hallmark of T2D.[1][2] Consequently, inhibiting LMPTP is a rational therapeutic strategy to enhance insulin sensitivity and improve glycemic control.

Human genetic studies have provided evidence supporting the role of LMPTP in metabolic disorders. Alleles of the ACP1 gene that result in lower LMPTP enzymatic activity have been associated with reduced glycemic levels in individuals with and without diabetes. Furthermore, preclinical studies involving the genetic deletion of LMPTP in mice have demonstrated protection against high-fat diet-induced diabetes.

LMPTP Inhibitor 1 (Compound 23): A Key Small Molecule

A significant breakthrough in the field was the development of a selective, orally bioavailable small-molecule inhibitor of LMPTP, often referred to as "Compound 23" (N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl) benzamide). This compound has been instrumental in validating LMPTP as a druggable target for T2D.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (Compound 23) and a subsequent, more potent purine-based series of inhibitors.

| Inhibitor | Target | IC50 (μM) | Mechanism of Action | Reference |

| Compound 23 | LMPTP-A | 0.8 | Uncompetitive | |

| Purine-based Analog | LMPTP | Low nanomolar | Uncompetitive |

Table 1: In Vitro Inhibitory Activity

| Compound | Administration Route | Oral Bioavailability (F%) | Half-life (t1/2) | Key Findings | Reference |

| Compound 23 | Oral (gavage) | 45% | ~5 hours | Good oral bioavailability and a long half-life in rodents. | |

| Compound 23 | Oral (in food) | - | - | Achieved steady-state blood levels of ~0.91 μM. | |

| Purine-based Analog | Oral | High | - | Orally bioavailable. |

Table 2: Pharmacokinetic Parameters

| Study Model | Inhibitor | Dosage | Duration | Key Outcomes | Reference |

| Diet-Induced Obese (DIO) Mice | Compound 23 | 0.05% w/w in high-fat diet | 2 weeks | Significantly improved glucose tolerance and decreased fasting insulin levels. No significant effect on body weight. | |

| DIO Mice | Purine-based Analog | Not specified | Not specified | Reversed obesity-induced diabetes. | |

| Human HepG2 Hepatocytes | Compound 23 | 10 μM | Not specified | Substantially increased insulin receptor phosphorylation following insulin stimulation. |

Table 3: In Vivo and In Vitro Efficacy

Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding, the following diagrams illustrate the core signaling pathway and a typical experimental workflow for evaluating LMPTP inhibitors.

Caption: LMPTP's role in the insulin signaling pathway.

Caption: Experimental workflow for LMPTP inhibitor evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of LMPTP inhibitors.

LMPTP Enzymatic Inhibition Assay

This protocol is designed to determine the in vitro potency (IC50) of a test compound against LMPTP.

Materials:

-

Recombinant human LMPTP-A

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100

-

Substrate: 3-O-methylfluorescein phosphate (OMFP) or para-nitrophenylphosphate (pNPP)

-

Test compound (LMPTP inhibitor) dissolved in DMSO

-

384-well microplate

-

Plate reader capable of fluorescence or absorbance measurement

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound dilutions to the assay buffer.

-

Add recombinant LMPTP-A to each well to a final concentration of approximately 10 nM.

-

Initiate the enzymatic reaction by adding the substrate (e.g., 0.4 mM OMFP or 5 mM pNPP).

-

Incubate the plate at 37°C.

-

For OMFP, monitor the increase in fluorescence continuously (λex = 485 nm, λem = 525 nm). For pNPP, stop the reaction with 1 M NaOH and measure absorbance at 405 nm.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response curve using appropriate software.

Cell-Based Insulin Receptor Phosphorylation Assay

This assay assesses the ability of an LMPTP inhibitor to enhance insulin-stimulated IR phosphorylation in a cellular context.

Materials:

-

Human HepG2 hepatocytes

-

Cell culture medium (e.g., DMEM)

-

Test compound (LMPTP inhibitor)

-

Insulin

-

Lysis buffer

-

Antibodies: anti-phospho-IR and anti-total-IR

-

Western blotting reagents and equipment

Procedure:

-

Plate HepG2 cells and grow to near confluence.

-

Serum-starve the cells for a specified period (e.g., 4-6 hours).

-

Pre-treat the cells with the test compound (e.g., 10 μM Compound 23) or vehicle (DMSO) for a defined duration.

-

Stimulate the cells with a sub-maximal concentration of insulin for a short period (e.g., 5-10 minutes).

-

Lyse the cells and collect the protein lysates.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Perform Western blotting using anti-phospho-IR and anti-total-IR antibodies to assess the level of IR phosphorylation relative to the total amount of IR protein.

In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

This protocol evaluates the therapeutic efficacy of an LMPTP inhibitor in a preclinical model of T2D.

Animal Model:

-

Male C57BL/6J mice are typically used.

-

Induce obesity and insulin resistance by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for an extended period (e.g., 3 months).

Treatment:

-

Randomly assign DIO mice to a treatment group (LMPTP inhibitor) or a control group (vehicle).

-

Administer the LMPTP inhibitor. A common method is to formulate the compound into the HFD chow (e.g., 0.05% w/w for Compound 23).

-

Treat the mice for a specified duration (e.g., 2-4 weeks).

-

Monitor body weight and food intake regularly.

Oral Glucose Tolerance Test (OGTT):

-

Fast the mice overnight (e.g., 6-13 hours).

-

Record the baseline blood glucose level (t=0) from a tail snip.

-

Administer a glucose bolus orally (gavage) at a standard dose (e.g., 1-2 g/kg body weight).

-

Measure blood glucose levels at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Fasting Insulin Measurement:

-

Fast the mice overnight.

-

Collect blood samples (e.g., via facial vein).

-

Measure plasma insulin levels using an ELISA kit.

Concluding Remarks and Future Directions

The inhibition of LMPTP represents a compelling and validated strategy for the treatment of type 2 diabetes. The development of potent, selective, and orally bioavailable inhibitors like Compound 23 and the subsequent purine-based series has provided strong preclinical evidence for the therapeutic potential of this approach. However, some studies have suggested a need for further evaluation, citing limited effects on glucose tolerance and potential for off-target effects in genetic knockout models. Future research should focus on the continued development of highly selective LMPTP inhibitors, a thorough investigation of their long-term safety profiles, and their potential for combination therapy with existing anti-diabetic agents. The detailed methodologies and data presented in this guide offer a solid foundation for researchers and drug developers to advance this promising area of T2D research.

References

- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Orally Bioavailable Purine-Based Inhibitors of the Low-Molecular-Weight Protein Tyrosine Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

Uncompetitive Inhibition Mechanism of LMPTP Inhibitor 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the uncompetitive inhibition mechanism of the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) inhibitor, commonly referred to as LMPTP inhibitor 1 (also known as Compound 23). This document details the molecular interactions, kinetic effects, and the experimental methodologies used to characterize this specific mode of inhibition.

Core Inhibition Mechanism: An Uncompetitive Approach

This compound demonstrates a distinct uncompetitive mechanism of action against LMPTP.[1][2][3][4] Unlike competitive inhibitors that vie with the substrate for the enzyme's active site, uncompetitive inhibitors bind exclusively to the enzyme-substrate (ES) complex. This binding to a site distinct from the active site, often at the opening of the catalytic pocket, induces a conformational change that locks the substrate in the active site and prevents the completion of the catalytic reaction.[1] This mode of inhibition is particularly noteworthy as it has not been widely reported for other protein tyrosine phosphatases (PTPs).

The practical implication of this mechanism is that the inhibitory effect of this compound becomes more pronounced at higher substrate concentrations. This is a key characteristic of uncompetitive inhibition.

Quantitative Analysis of Inhibition

The inhibitory potency and kinetic parameters of this compound have been quantitatively determined through various enzymatic assays. The data underscores the inhibitor's efficacy and provides a clear picture of its impact on LMPTP's catalytic activity.

| Parameter | Value | Enzyme Isoform | Notes |

| IC50 | 0.8 µM | LMPTP-A | The half maximal inhibitory concentration, indicating the concentration of inhibitor required to reduce enzyme activity by 50%. |

| Ki' | 846.0 ± 29.2 nM | LMPTP-A | The inhibition constant for the binding of the inhibitor to the enzyme-substrate complex. A lower Ki' value signifies tighter binding. |

| α | 0.21 ± 0.09 | LMPTP-A | The factor by which the apparent KM and Vmax are changed. An α value less than 1 is indicative of uncompetitive inhibition. |

Impact on Enzyme Kinetics

The uncompetitive nature of this compound leads to characteristic changes in the key enzymatic kinetic parameters, Vmax (maximum reaction velocity) and KM (Michaelis constant).

| Kinetic Parameter | Effect of this compound | Rationale |

| Vmax (Maximum Velocity) | Decreases | The inhibitor binds to the ES complex, forming an inactive ESI (Enzyme-Substrate-Inhibitor) complex. This effectively reduces the concentration of the productive ES complex that can proceed to form the product, thereby lowering the maximum rate of the reaction. |

| KM (Michaelis Constant) | Decreases | The binding of the inhibitor to the ES complex shifts the equilibrium towards the formation of the ESI complex. According to Le Chatelier's principle, this shift increases the apparent affinity of the enzyme for its substrate, resulting in a lower KM value. |

Experimental Protocols

The characterization of the uncompetitive inhibition mechanism of this compound relies on robust and well-defined experimental protocols.

Enzyme Inhibition Assay (General Protocol)

This assay is fundamental to determining the inhibitory activity and mechanism of a compound.

Objective: To measure the rate of an enzyme-catalyzed reaction in the presence and absence of an inhibitor.

Materials:

-

Recombinant human LMPTP-A enzyme

-

Substrate: 3-O-methylfluorescein phosphate (OMFP) or para-nitrophenylphosphate (pNPP)

-

This compound (Compound 23)

-

Assay Buffer (e.g., phosphatase assay buffer)

-

Microplate reader for fluorescence or absorbance measurement

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a microplate, add the LMPTP-A enzyme to the assay buffer.

-

Add the various concentrations of this compound or a vehicle control (e.g., DMSO) to the wells containing the enzyme.

-

Initiate the enzymatic reaction by adding the substrate (OMFP or pNPP).

-

Monitor the reaction progress by measuring the change in fluorescence or absorbance over time at a specific wavelength.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of enzyme activity against the inhibitor concentration to determine the IC50 value.

Determination of Inhibition Mechanism (Kinetic Studies)

Objective: To elucidate the mode of inhibition (e.g., competitive, uncompetitive, non-competitive, or mixed).

Procedure:

-

Perform the enzyme inhibition assay as described above, but with varying concentrations of both the substrate and the inhibitor.

-

Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

-

Analyze the data using graphical methods, such as a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).

-

Interpretation: For uncompetitive inhibition, the Lineweaver-Burk plot will yield a series of parallel lines for different inhibitor concentrations. This is a hallmark of this inhibition mechanism.

Visualizing the Mechanism and Pathways

Diagrams are essential for conceptualizing the complex biological processes involved.

Caption: Uncompetitive inhibition of LMPTP by inhibitor 1.

Caption: Simplified signaling pathway of LMPTP.

Caption: Workflow for determining the inhibition mechanism.

Conclusion

The characterization of this compound as an uncompetitive inhibitor provides a solid foundation for its further development as a therapeutic agent. This specific mechanism, involving binding to the enzyme-substrate complex at a site distinct from the active site, offers potential advantages in terms of selectivity. The detailed kinetic data and experimental protocols outlined in this guide serve as a comprehensive resource for researchers in the field of drug discovery and enzyme kinetics, facilitating further investigation into the therapeutic potential of targeting LMPTP.

References

- 1. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Diabetes reversal by inhibition of the low-molecular-weight tyrosine phosphatase [escholarship.org]

allosteric binding site of LMPTP inhibitor 1

An In-depth Technical Guide to the Allosteric Binding Site of LMPTP Inhibitor 1

This guide provides a comprehensive overview of the allosteric binding site of the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) inhibitor 1, also known as Compound 23. It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of LMPTP inhibition.

Executive Summary

LMPTP is a critical negative regulator of insulin signaling, making it a promising therapeutic target for type 2 diabetes and obesity-related metabolic disorders.[1][2] this compound (Compound 23) is a selective, orally bioavailable small molecule that has demonstrated efficacy in reversing high-fat diet-induced diabetes in animal models.[3] A key feature of this inhibitor is its novel uncompetitive mechanism of action, binding to an allosteric site at the opening of the catalytic pocket.[3][4] This guide delves into the specifics of this binding interaction, the quantitative data supporting its characterization, and the experimental protocols used for its discovery and analysis.

Mechanism of Action: An Allosteric, Uncompetitive Inhibition Model

This compound exhibits a unique uncompetitive mechanism of action. This means the inhibitor preferentially binds to the enzyme-substrate complex, specifically the phosphocysteine intermediate formed during the catalytic cycle. This binding event at the entrance of the catalytic pocket prevents the final step of catalysis, the hydrolysis of the phospho-enzyme intermediate, without directly competing with the substrate for the active site. This mode of inhibition is distinct from competitive inhibitors that bind to the active site and is a hallmark of allosteric regulation. The binding is reversible and not of a tight-binding nature.

The allosteric nature of this inhibitor series is a significant advancement, as it confers high selectivity for LMPTP over other protein tyrosine phosphatases (PTPs), including the closely related isoform LMPTP-B and the well-studied PTP1B.

Quantitative Data for this compound and Analogs

The following tables summarize the key quantitative data for this compound (Compound 23) and related allosteric inhibitors.

Table 1: In Vitro Potency and Kinetic Parameters

| Compound | Target | IC50 (μM) | Ki' (nM) | Mechanism of Action | Reference |

| Inhibitor 1 (Cmpd 23) | LMPTP-A | 0.8 | 846.0 ± 29.2 | Uncompetitive | |

| ML400 | LMPTP-A | ~1 | - | Non-competitive/Uncompetitive | |

| Purine-based analog (5d) | LMPTP | - | Ki'/Ki ratio of 0.147 ± 0.104 | Uncompetitive |

Table 2: In Vivo Efficacy of this compound

| Parameter | Treatment Group | Result | Reference |

| Glucose Tolerance | 0.05% w/w in diet | Significantly improved | |

| Fasting Insulin | 0.05% w/w in diet | Decreased | |

| Body Weight | 0.05% w/w in diet | No significant effect | |

| Serum Concentration | 0.03% w/w in diet | ~680 nM | |

| Serum Concentration | 0.05% w/w in diet | >3 µM |

Signaling Pathways Modulated by LMPTP

LMPTP primarily exerts its effects through the dephosphorylation of key signaling proteins, notably the Insulin Receptor (IR) and the Platelet-Derived Growth Factor Receptor Alpha (PDGFRα).

Insulin Signaling Pathway

LMPTP negatively regulates the insulin signaling cascade by dephosphorylating the activation loop of the insulin receptor, thereby attenuating downstream signaling. Inhibition of LMPTP with inhibitor 1 enhances insulin-induced IR phosphorylation in hepatocytes.

Caption: LMPTP negatively regulates insulin signaling.

PDGFRα Signaling Pathway

In preadipocytes, LMPTP acts as an inhibitor of basal PDGFRα signaling. Inhibition of LMPTP leads to increased basal phosphorylation of PDGFRα, which in turn activates downstream MAPK pathways (p38 and JNK) and results in the inhibitory phosphorylation of the pro-adipogenic transcription factor PPARγ.

Caption: LMPTP's role in PDGFRα signaling and adipogenesis.

Experimental Protocols

Detailed methodologies are crucial for the characterization of enzyme inhibitors. The following sections outline the key experimental protocols used in the study of this compound.

Recombinant LMPTP Expression and Purification

-

Cloning: Human LMPTP-A and bovine LMPTP were codon-optimized for E. coli, synthesized, and cloned into a pGEX-4T vector.

-

Expression: The expression vector was transformed into E. coli. Cells were grown to an OD600 of 0.6 and induced with IPTG at 15°C overnight.

-

Lysis: Cell pellets were resuspended in 20 mM Tris pH 8.0, 150 mM NaCl, 10 mM DTT, and 1X protease inhibitor cocktail. Lysis was performed using a French press.

-

Purification: The cleared lysate was subjected to affinity chromatography, likely using a glutathione resin due to the GST tag from the pGEX-4T vector, followed by further purification steps to ensure high purity.

In Vitro Enzyme Kinetics and Inhibition Assays

This workflow is used to determine the potency and mechanism of action of LMPTP inhibitors.

Caption: Workflow for LMPTP enzyme kinetics and inhibition assays.

-

Substrates: 3-O-methylfluorescein phosphate (OMFP) at 0.4 mM or para-nitrophenylphosphate (pNPP) at 5 mM are commonly used.

-

Enzyme Concentration: 0.78 nM of human LMPTP-A was used for kinetic analysis with OMFP.

-

Inhibitor Concentrations: A range of concentrations of Compound 23 was used to determine the dose-response relationship.

-

Data Analysis: IC50 values are determined from plots of inhibitor concentration versus the percentage of enzyme activity. For mechanism of action studies, data is fitted to a Mixed Model Inhibition equation and visualized using Lineweaver-Burk plots to confirm uncompetitive inhibition (characterized by parallel lines).

Selectivity Assays

To ensure the inhibitor is specific for LMPTP, its activity is tested against a panel of other protein tyrosine phosphatases.

-

PTP Panel: A selection of other PTPs are used.

-

Assay Conditions: Each PTP is incubated with its respective substrate (OMFP or pNPP) in the presence of a high concentration of the LMPTP inhibitor (e.g., 40 µM of Compound 23) or DMSO as a control.

-

Enzyme Activity Normalization: Equal units of enzyme activity, comparable to the activity of 10 nM human LMPTP-A, are used for each PTP to allow for a fair comparison.

-

Analysis: The percentage of remaining activity for each PTP in the presence of the inhibitor is calculated and compared to the inhibition of LMPTP.

X-ray Crystallography

Structural studies are essential to visualize the binding mode of the inhibitor.

-

Crystallization: Purified LMPTP is co-crystallized with the inhibitor (e.g., purine-based analog 5d).

-

Data Collection and Structure Determination: X-ray diffraction data is collected, and the electron density map is used to solve the three-dimensional structure of the LMPTP-inhibitor complex.

-

Analysis: The solved structure reveals the precise binding site and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the protein, confirming that the inhibitor binds at the entrance of the catalytic pocket.

Conclusion

This compound represents a significant advancement in the development of selective PTP inhibitors. Its allosteric, uncompetitive mechanism of action, targeting a unique site at the opening of the catalytic pocket, provides a basis for its high selectivity and in vivo efficacy. The data and protocols outlined in this guide offer a comprehensive technical resource for researchers working on the development of next-generation therapies for metabolic diseases by targeting LMPTP.

References

- 1. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Inhibition of the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) as a Potential Therapeutic Strategy for Hepatic Progenitor Cells Lipotoxicity—Short Communication [mdpi.com]

- 3. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of LMPTP Inhibitor 1 in Enhancing Insulin Receptor Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of LMPTP Inhibitor 1, a selective, orally bioavailable small molecule that has demonstrated significant potential in reversing insulin resistance. By targeting the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), this inhibitor enhances insulin receptor (IR) phosphorylation, a critical step in the insulin signaling cascade. This document details the mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visual representations of the relevant biological pathways and workflows.

Core Mechanism of Action

Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a cytosolic phosphatase that negatively regulates insulin signaling by dephosphorylating the insulin receptor.[1][2] This dephosphorylation attenuates the downstream signaling cascade that is essential for glucose homeostasis. LMPTP exists as two isoforms, LMPTP-A and LMPTP-B, which arise from alternative splicing.[1]

This compound, also identified as Compound 23, is a selective inhibitor of LMPTP.[3][4] It exhibits an uncompetitive mechanism of action, binding to a unique site at the opening of the catalytic pocket of the LMPTP-phosphocysteine intermediate. This binding event prevents the final catalytic step of dephosphorylation, thereby prolonging the phosphorylated and active state of the insulin receptor. The enhanced phosphorylation of the insulin receptor leads to improved insulin sensitivity and glucose tolerance, as demonstrated in preclinical models of diet-induced obesity and diabetes.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and properties of this compound and other relevant compounds.

| Compound | Target | IC50 | Notes |

| This compound (Compound 23) | LMPTP-A | 0.8 µM | Selective inhibitor. |

| Experiment Type | Cell Line / Model | Compound & Concentration | Observed Effect |

| In vitro Hepatocyte Assay | Human HepG2 hepatocytes | This compound (10 µM) | Substantially increased insulin receptor phosphorylation after insulin stimulation. |

| In vivo Study | Diet-induced obese mice | This compound (0.05% w/w in diet) | Significantly improved glucose tolerance and decreased fasting insulin levels. |

| In vivo Study | Diet-induced obese mice | Orally bioavailable purine-based analog (6g) | Increased liver IR phosphorylation. |

| In vitro Hepatocyte Assay | Human HepG2 hepatocytes | Purine-based analog (6g) (500 nM) | Substantially increased AKT Thr308 phosphorylation after insulin stimulation. |

Signaling Pathway and Inhibitor Action

The following diagram illustrates the insulin signaling pathway and the point of intervention by this compound.

Caption: Insulin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

In Vitro LMPTP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against LMPTP.

Materials:

-

Recombinant human LMPTP-A enzyme

-

This compound (or other test compounds)

-

Phosphatase assay buffer (e.g., 50 mM Bis-Tris, 1 mM DTT, pH 6.5)

-

Substrate: 3-O-methylfluorescein phosphate (OMFP) or p-nitrophenyl phosphate (pNPP)

-

96-well microplate

-

Plate reader (fluorescence or absorbance)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the recombinant LMPTP-A enzyme to the phosphatase assay buffer.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells containing the enzyme and incubate for a specified time (e.g., 5-10 minutes) at 37°C.

-

Initiate the reaction by adding the substrate (OMFP or pNPP).

-

Monitor the reaction progress by measuring the fluorescence (for OMFP) or absorbance (for pNPP) at regular intervals.

-

Calculate the percentage of enzyme activity relative to the DMSO control for each inhibitor concentration.

-

Plot the inhibitor concentration versus the percentage of enzyme activity to determine the IC50 value.

Analysis of Insulin Receptor Phosphorylation in Hepatocytes

Objective: To assess the effect of this compound on insulin-stimulated IR phosphorylation in a cellular context.

Materials:

-

Human HepG2 hepatocytes

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

This compound

-

Insulin

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-IR (pY), anti-total-IR

-

Western blotting apparatus and reagents

Procedure:

-

Culture HepG2 cells to near confluency in standard cell culture medium.

-

Serum-starve the cells for a defined period (e.g., 4-6 hours) to reduce basal signaling.

-

Pre-treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for a specified duration.

-

Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 5-10 minutes).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated IR and total IR, followed by appropriate secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the ratio of phosphorylated IR to total IR.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating a potential LMPTP inhibitor.

Caption: A typical workflow for the discovery and validation of LMPTP inhibitors.

Conclusion

This compound represents a promising therapeutic strategy for conditions characterized by insulin resistance, such as type 2 diabetes. Its selective, uncompetitive mechanism of action allows for the targeted enhancement of insulin receptor phosphorylation, leading to improved glycemic control. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further investigate and develop inhibitors of LMPTP. The continued exploration of this target holds significant potential for the development of novel anti-diabetic agents.

References

- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) as a Potential Therapeutic Strategy for Hepatic Progenitor Cells Lipotoxicity—Short Communication [mdpi.com]

Foundational Research on Low Molecular Weight Protein Tyrosine Phosphatase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Low Molecular Weight Protein Tyrosine Phosphatase (LMWPTP) is an 18 kDa enzyme that plays a critical role in cellular signaling and is increasingly recognized as a significant factor in a range of human diseases, including cancer and metabolic disorders.[1][2] This technical guide provides an in-depth overview of the foundational research on LMWPTP, covering its core biological functions, structural characteristics, and enzymatic activity. It details its involvement in key signaling pathways and offers comprehensive experimental protocols for its study. Furthermore, this guide presents quantitative data on its inhibitors and kinetic parameters in structured tables to facilitate comparative analysis, making it an essential resource for researchers and professionals in drug development.

Introduction

Protein tyrosine phosphorylation is a fundamental post-translational modification that governs a multitude of cellular processes, including growth, differentiation, migration, and metabolism.[3] The dynamic balance of tyrosine phosphorylation is meticulously maintained by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).[4] LMWPTP, encoded by the ACP1 gene, is a cytosolic PTP that, despite its small size, has a broad impact on cellular function.[5] Initially identified as a low molecular weight acid phosphatase, it is now established as a protein tyrosine phosphatase acting on numerous phosphotyrosine-containing proteins involved in signal transduction. Its multifaceted roles in both normal physiology and pathological conditions have made it a compelling target for therapeutic intervention.

Structure and Isoforms

The human LMWPTP is encoded by the ACP1 gene located on chromosome 2. Alternative splicing of the primary transcript gives rise to two main catalytically active isoforms, IF1 (fast) and IF2 (slow). These isoforms, each comprising 157 amino acids, differ in an internal 34-amino-acid segment, which influences their substrate specificity and catalytic activity. The enzyme possesses a characteristic P-loop motif (CXXXXXRS/T) in its active site, which is conserved among PTPs. A unique feature of LMWPTP is the presence of two cysteine residues (Cys12 and Cys17) in its catalytic site, which allows for the formation of an intramolecular disulfide bond, protecting the catalytic Cys12 from irreversible oxidation under conditions of oxidative stress.

Catalytic Mechanism and Regulation

The catalytic mechanism of LMWPTP involves a two-step process. First, the nucleophilic cysteine in the active site (Cys12) attacks the phosphate group of the phosphotyrosine substrate, forming a phosphoenzyme intermediate. In the second step, a water molecule hydrolyzes this intermediate, releasing inorganic phosphate and regenerating the active enzyme. The aspartic acid residue (Asp129) in a flexible loop plays a crucial role in the catalytic process.

Regulation of LMWPTP activity occurs at multiple levels. Its expression can be upregulated in various cancers. Post-translationally, LMWPTP activity is modulated by the redox state of the cell. Oxidation of the catalytic cysteine residue can lead to reversible inactivation. Furthermore, phosphorylation of tyrosine residues (Tyr131 and Tyr132) within the flexible loop can modulate substrate selectivity.

Role in Signaling and Disease

LMWPTP is a key regulator in numerous signaling pathways, often acting as a signaling hub. Its substrates include receptor tyrosine kinases (RTKs) such as the Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), Epidermal Growth Factor Receptor (EGFR), and the Insulin Receptor (IR). It also dephosphorylates non-receptor tyrosine kinases and downstream signaling molecules like Focal Adhesion Kinase (FAK), Src, and members of the STAT family.

Cancer

In many cancers, LMWPTP is overexpressed and its increased activity is associated with poor prognosis. It is implicated in promoting cell proliferation, migration, invasion, and chemoresistance. For instance, in colorectal cancer, increased LMWPTP expression correlates with a higher potential for liver metastasis. Knockdown of LMWPTP in colorectal cancer cells has been shown to decrease cell survival and sensitize them to chemotherapy. LMWPTP also plays a role in prostate cancer metastasis and has been identified as a potential biomarker for recurrence.

Metabolic Diseases

LMWPTP is also involved in the regulation of metabolic processes. It is considered a negative regulator of insulin signaling. Inhibition of LMWPTP has been shown to improve glucose tolerance and insulin sensitivity in obese mice, suggesting it as a potential therapeutic target for type 2 diabetes. It also plays a role in adipogenesis and lipid metabolism.

Quantitative Data

LMWPTP Inhibitors

The development of potent and selective LMWPTP inhibitors is a key area of research for therapeutic applications.

| Inhibitor | Type | Ki (nM) | IC50 (µM) | Selectivity | Reference |

| Compound 23 | Small Molecule | 1.2 | - | >8000-fold | |

| SPAA | Small Molecule | - | 2000 | >50-fold over PTP1B and SHP2 | |

| Ferruginol | Natural Product | - | ~25 | - | |

| Compound F9 | Small Molecule | 21500 | ~65% inhibition at 25 µM | Selective over PTP1B and TCPTP |

Note: This table is a summary of selected inhibitors and is not exhaustive. Please refer to the cited literature for more detailed information.

Kinetic Parameters

Understanding the kinetic parameters of LMWPTP with different substrates is crucial for characterizing its enzymatic activity.

| Substrate | Isoform | Km (mM) | Vmax (nmol/min/mg) | Reference |

| p-Nitrophenyl Phosphate (pNPP) | Not Specified | 6.57 | - |

Note: Comprehensive kinetic data for various substrates and isoforms is dispersed in the literature. The provided value is from a specific study and may vary under different experimental conditions.

Experimental Protocols

Recombinant LMWPTP Expression and Purification

Objective: To produce and purify recombinant LMWPTP for in vitro assays.

Methodology:

-

Cloning: The cDNA encoding human LMWPTP is cloned into an expression vector, such as pET-28a(+), which often includes an N-terminal His-tag for affinity purification.

-

Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain, like BL21 (DE3).

-

Expression:

-

An overnight culture of the transformed E. coli is used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin).

-

The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance the yield of soluble protein.

-

-

Purification:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM HEPES pH 7.0, 300 mM NaCl, 1 mM PMSF) and lysed by sonication.

-

The lysate is cleared by centrifugation to remove cell debris.

-

The supernatant containing the His-tagged LMWPTP is loaded onto a Ni-NTA affinity chromatography column.

-

The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

The recombinant LMWPTP is eluted with a buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

-

For higher purity, a second purification step, such as gel filtration chromatography, can be performed.

-

-

Verification: The purity and identity of the recombinant protein are confirmed by SDS-PAGE and Western blotting using an anti-LMWPTP antibody.

LMWPTP Activity Assay

Objective: To measure the enzymatic activity of LMWPTP.

Methodology (using p-Nitrophenyl Phosphate - pNPP):

This colorimetric assay is a common method for measuring PTP activity in vitro.

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 50 mM acetate buffer, pH 5.5, containing 1 mM EDTA and 10 mM DTT).

-

Prepare a stock solution of the substrate, p-Nitrophenyl Phosphate (pNPP), in the reaction buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add a known amount of purified LMWPTP or cell lysate containing the enzyme.

-

Initiate the reaction by adding the pNPP substrate to a final concentration of 10-20 mM.

-

Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a stop solution, such as 1 M NaOH. The addition of NaOH also develops the yellow color of the product, p-nitrophenol.

-

-

Measurement:

-

Measure the absorbance of the yellow product at 405 nm using a microplate reader.

-

-

Calculation:

-

The amount of p-nitrophenol produced is calculated from a standard curve generated with known concentrations of p-nitrophenol.

-

The specific activity of LMWPTP is expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that hydrolyzes 1 nmol of pNPP per minute under the assay conditions.

-

Visualizations

Signaling Pathways

Experimental Workflow

LMWPTP in Cancer Progression

Conclusion

Low Molecular Weight Protein Tyrosine Phosphatase is a pivotal enzyme in cellular signaling with profound implications for human health and disease. Its role as a positive regulator of tumor progression and a negative regulator of insulin signaling has established it as a significant therapeutic target. This guide has provided a comprehensive overview of the foundational research on LMWPTP, from its molecular characteristics to its involvement in complex signaling networks. The detailed experimental protocols and consolidated quantitative data offer a practical resource for researchers aiming to further elucidate the functions of LMWPTP and to develop novel therapeutic strategies targeting this versatile enzyme. Continued investigation into the nuanced roles of its different isoforms and the development of highly selective inhibitors will be crucial in translating our fundamental understanding of LMWPTP into clinical applications.

References

- 1. Low molecular weight protein tyrosine phosphatase (LMWPTP) upregulation mediates malignant potential in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Low molecular weight protein tyrosine phosphatase (LMWPTP) upregulation mediates malignant potential in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LOW MOLECULAR WEIGHT PROTEIN TYROSINE PHOSPHATASE (LMW-PTP) AND ITS POSSIBLE PHYSIOLOGICAL FUNCTIONS OF REDOX SIGNALING IN THE EYE LENS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Low-Molecular-Weight Protein Tyrosine Phosphatase Is a Positive Component of the Fibroblast Growth Factor Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Low molecular weight protein tyrosine phosphatase as signaling hub of cancer hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

The Role of LMPTP Inhibitor 1 in Metabolic Syndrome: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic syndrome, a constellation of conditions including insulin resistance, central obesity, dyslipidemia, and hypertension, presents a significant global health challenge. A promising therapeutic target in this context is the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP). This technical guide provides an in-depth analysis of LMPTP inhibitor 1 (also known as Compound 23), a selective, orally bioavailable small molecule that has demonstrated significant potential in preclinical models of metabolic syndrome. This document details the mechanism of action, summarizes key quantitative data from in vivo and in vitro studies, provides detailed experimental protocols, and visualizes the underlying signaling pathways.

Introduction to LMPTP and its Role in Metabolic Syndrome

The Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a cytosolic phosphatase implicated as a negative regulator of insulin signaling.[1][2] Specifically, LMPTP dephosphorylates the insulin receptor (IR), thereby attenuating the downstream signaling cascade that governs glucose homeostasis.[1][3] In states of obesity and metabolic syndrome, elevated LMPTP activity is correlated with insulin resistance, particularly in the liver.[1] Genetic and preclinical studies have shown that inhibition or deletion of LMPTP enhances insulin sensitivity, improves glucose tolerance, and reduces fasting insulin levels, making it an attractive target for therapeutic intervention in type 2 diabetes and related metabolic disorders.

This compound: A Selective, Uncompetitive Inhibitor

This compound (Compound 23) is a potent and selective inhibitor of LMPTP. A key characteristic of this inhibitor is its uncompetitive mechanism of action. This means that the inhibitor preferentially binds to the enzyme-substrate complex, in this case, the phosphorylated LMPTP intermediate. This mode of inhibition is distinct from competitive inhibitors that bind to the active site of the free enzyme. The uncompetitive nature of this compound contributes to its high selectivity over other protein tyrosine phosphatases.

Quantitative Data: In Vitro Efficacy and Selectivity

The following table summarizes the in vitro inhibitory activity and selectivity of this compound.

| Parameter | Value | Reference |

| IC50 (LMPTP-A) | 0.8 µM | |

| Selectivity | Highly selective for LMPTP over other PTPs (e.g., PTP1B, TCPTP, etc.) | |

| Mechanism of Action | Uncompetitive |

Impact of this compound on Metabolic Syndrome Parameters: In Vivo Evidence

Preclinical studies in diet-induced obese (DIO) mice, a well-established model of metabolic syndrome, have demonstrated the therapeutic potential of this compound.

Quantitative Data: In Vivo Efficacy in DIO Mice

The following table summarizes the key findings from in vivo studies with this compound in DIO mice.

| Parameter | Treatment Group | Result | Reference |

| Glucose Tolerance (IPGTT) | This compound (0.05% w/w in chow for 2 weeks) | Significantly improved glucose clearance compared to control. | |

| Blood Glucose (mg/dL) at 0 min | ~150 | ||

| Blood Glucose (mg/dL) at 15 min | Control: ~450; Inhibitor: ~350 | ||

| Blood Glucose (mg/dL) at 30 min | Control: ~400; Inhibitor: ~300 | ||

| Blood Glucose (mg/dL) at 60 min | Control: ~300; Inhibitor: ~200 | ||

| Blood Glucose (mg/dL) at 120 min | Control: ~200; Inhibitor: ~150 | ||

| Fasting Insulin | This compound (0.05% w/w in chow for 2 weeks) | Significantly decreased fasting insulin levels. | |

| Insulin Receptor Phosphorylation (Liver) | This compound | Significantly increased insulin-stimulated phosphorylation. | |

| Akt Phosphorylation (Liver) | This compound | Significantly increased insulin-stimulated phosphorylation. | |

| Body Weight | This compound | No significant effect on body weight. |

Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating key signaling pathways involved in metabolism.

Insulin Signaling Pathway

By inhibiting LMPTP, the inhibitor prevents the dephosphorylation of the insulin receptor, leading to enhanced and sustained activation of the downstream insulin signaling cascade. This includes the phosphorylation and activation of Akt, a critical node in the pathway that promotes glucose uptake, glycogen synthesis, and cell survival.

PDGFRα Signaling and Adipogenesis

Recent evidence suggests that LMPTP also plays a role in adipocyte differentiation (adipogenesis) through its interaction with the Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) signaling pathway. LMPTP appears to dephosphorylate and inactivate PDGFRα. Inhibition of LMPTP leads to increased basal phosphorylation of PDGFRα, which in turn activates downstream pathways involving p38 and JNK. This ultimately results in the inhibitory phosphorylation of PPARγ, a master regulator of adipogenesis, thereby impairing adipocyte differentiation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro LMPTP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Recombinant human LMPTP-A

-

This compound (Compound 23)

-

Assay buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100

-

Substrate: 3-O-methylfluorescein phosphate (OMFP) or p-nitrophenyl phosphate (pNPP)

-

96-well microplate

-

Plate reader (fluorescence or absorbance)

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the LMPTP enzyme, and the different concentrations of the inhibitor.

-

Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

-

Initiate the reaction by adding the substrate (OMFP or pNPP).

-

Monitor the reaction kinetically by measuring the fluorescence (Ex/Em = 485/525 nm for OMFP) or absorbance (405 nm for pNPP) over time.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Intraperitoneal Glucose Tolerance Test (IPGTT) in DIO Mice

Objective: To assess the effect of this compound on glucose clearance in a model of insulin resistance.

Materials:

-

Diet-induced obese (DIO) mice

-

This compound (formulated in chow or for oral gavage)

-

Glucose solution (20% in sterile saline)

-

Glucometer and test strips

-

Restraining device for mice

-

Syringes and needles

Procedure:

-

Acclimatize DIO mice and administer this compound or vehicle control for the specified duration (e.g., 2 weeks).

-

Fast the mice for 5-6 hours with free access to water.

-

Record the baseline blood glucose level (t=0) from a tail snip.

-

Administer a bolus of glucose (2 g/kg body weight) via intraperitoneal injection.

-

Measure blood glucose levels at specific time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plot the blood glucose concentration over time for both the control and treated groups.

-

Calculate the area under the curve (AUC) to quantify the glucose tolerance.

Western Blot Analysis of Insulin Receptor Phosphorylation in HepG2 Cells

Objective: To determine the effect of this compound on insulin-stimulated insulin receptor phosphorylation.

Materials:

-

HepG2 cells

-

This compound

-

Insulin

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-IR (e.g., Tyr1150/1151), anti-total-IR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture HepG2 cells to 70-80% confluency.

-

Serum-starve the cells overnight.

-

Pre-treat the cells with this compound or vehicle for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 5-10 minutes).

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-IR overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total IR for normalization.

-

Quantify the band intensities to determine the fold-change in IR phosphorylation.

Conclusion and Future Directions

This compound has emerged as a promising therapeutic candidate for the treatment of metabolic syndrome, particularly type 2 diabetes. Its selective, uncompetitive mechanism of action and demonstrated efficacy in preclinical models highlight its potential. Further research should focus on long-term efficacy and safety studies, as well as the exploration of its therapeutic utility in other metabolic and related disorders. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further investigation into this important therapeutic target.

References

- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Diabetes reversal by inhibition of the low-molecular-weight tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of LMPTP Inhibition: A Technical Guide for Drug Development Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is emerging as a critical signaling hub and a promising therapeutic target in a multitude of human diseases.[1] Traditionally viewed through a narrow lens, recent evidence has broadened our understanding of LMPTP's role, implicating it as a key driver in oncology, metabolic disorders, and potentially autoimmune conditions. This technical guide provides a comprehensive overview of the therapeutic potential of LMPTP inhibition, detailing its molecular mechanisms, summarizing key quantitative data for known inhibitors, providing detailed experimental protocols for its study, and visualizing its complex signaling networks.

Therapeutic Landscape of LMPTP Inhibition

Oncology

LMPTP has been identified as a tumor-promoting enzyme in several cancers, including prostate and colorectal cancer.[2][3] Its overexpression is often correlated with increased tumor aggressiveness, metastasis, and chemoresistance.[4]

-

Prostate Cancer: In prostate cancer, LMPTP promotes tumor growth and metastasis.[5] Mechanistically, it has been shown to dephosphorylate and activate Glutathione Synthetase (GSS), thereby promoting glutathione synthesis. This enhances the cancer cells' ability to counteract oxidative stress, including that induced by taxane-based chemotherapy. Inhibition of LMPTP in prostate cancer models leads to reduced primary and bone metastatic tumor growth.

-

Colorectal Cancer: Overexpression of LMPTP in colorectal cancer is associated with a higher potential for liver metastasis and increased chemoresistance. Knockdown of LMPTP in colorectal cancer cells has been shown to decrease cell survival and sensitize them to chemotherapy.

Metabolic Diseases

LMPTP is a key negative regulator of insulin signaling, making it a prime target for the treatment of type 2 diabetes and obesity-related metabolic syndrome.

-

Type 2 Diabetes: LMPTP dephosphorylates the insulin receptor (IR), thereby dampening downstream insulin signaling. Genetic deletion of LMPTP, particularly in the liver, protects mice from high-fat diet-induced diabetes. Orally bioavailable LMPTP inhibitors have been shown to reverse diabetes in mouse models of obesity by increasing liver IR phosphorylation.

-

Obesity and Adipogenesis: LMPTP plays a crucial role in adipogenesis, the process of fat cell formation. It promotes adipocyte differentiation and has been linked to obesity-induced subcutaneous adipocyte hypertrophy. Inhibition of LMPTP impairs adipogenesis by modulating the Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) signaling pathway.

Autoimmune and Inflammatory Diseases

The role of LMPTP in the immune system is multifaceted, with evidence suggesting it can both facilitate appropriate immune responses and mediate exaggerated inflammatory reactions. While less explored than its role in cancer and metabolism, LMPTP's involvement in T-cell signaling suggests its potential as a target in autoimmune diseases. It has been shown to amplify T-cell receptor (TCR) signaling, and genetic polymorphisms in LMPTP have been linked to a predisposition to certain inflammatory disorders.

Quantitative Data on LMPTP Inhibitors

A number of small molecule inhibitors of LMPTP have been developed and characterized. The following table summarizes the quantitative data for some of the key compounds identified in the literature.

| Compound | Inhibition Mechanism | IC50 / Ki | Selectivity | Therapeutic Area | Reference(s) |

| Compound 23 | Uncompetitive | Ki' = 846.0 ± 29.2 nM | Highly selective over other PTPs | Metabolic Disease, Cancer | |

| Purine-based Inhibitors | Uncompetitive | Low nanomolar potency | Highly selective for LMPTP | Metabolic Disease | |

| Compound F9 | Uncompetitive | Ki = 21.5 ± 7.3 µM | Selective over PTP1B and TCPTP | Metabolic Disease | |

| ML400 | Allosteric | EC50 ~ 1µM | Selective against other phosphatases | Metabolic Disease |

Experimental Protocols

In Vitro LMPTP Phosphatase Activity Assay

This protocol describes a colorimetric assay to measure the enzymatic activity of LMPTP and to evaluate the potency of inhibitors.

Materials:

-

Recombinant human LMPTP

-

Assay Buffer: 50 mM Bis-Tris (pH 6.5), 1 mM DTT

-

Substrate: p-Nitrophenyl Phosphate (pNPP) or 3-O-methylfluorescein phosphate (OMFP)

-

LMPTP inhibitors (e.g., Compound 23)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of recombinant LMPTP in assay buffer to the desired final concentration (e.g., 10 nM).

-

Prepare serial dilutions of the LMPTP inhibitor in DMSO.

-

In a 96-well plate, add the LMPTP enzyme solution.

-

Add the inhibitor dilutions or DMSO (for control) to the wells and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding the pNPP or OMFP substrate to a final concentration of 0.4 mM (for OMFP) or 5 mM (for pNPP).

-

Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by adding 1 M NaOH if using pNPP.

-

Read the absorbance at 405 nm (for pNPP) or fluorescence (for OMFP) using a microplate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

CRISPR-Cas9 Mediated Knockout of LMPTP in a Human Cell Line

This protocol outlines a general workflow for generating LMPTP knockout cell lines using CRISPR-Cas9 technology.

Materials:

-

Human cell line of interest (e.g., prostate cancer cell line C4-2B)

-

LMPTP-specific single guide RNAs (sgRNAs)

-

Cas9 nuclease (as plasmid, mRNA, or protein)

-

Lipofection reagent or electroporation system

-

Cell culture medium and supplements

-

Puromycin or other selection agent (if using a plasmid with a resistance marker)

-

Genomic DNA extraction kit

-

PCR primers flanking the target site

-

Sanger sequencing reagents

Procedure:

-

sgRNA Design and Synthesis: Design and synthesize 2-3 sgRNAs targeting an early exon of the ACP1 gene.

-

Transfection: Co-transfect the chosen cell line with the Cas9 nuclease and the sgRNA(s) using a suitable delivery method (e.g., lipofection).

-

Selection (Optional): If a plasmid with a selection marker was used, apply the appropriate selection agent (e.g., puromycin) to enrich for transfected cells.

-

Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to generate monoclonal cell populations.

-

Expansion and Screening: Expand the single-cell clones and extract genomic DNA.

-

Genotype Verification: Perform PCR using primers flanking the target site, followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels) in the ACP1 gene.

-

Protein Knockout Confirmation: Confirm the absence of LMPTP protein expression in the knockout clones by Western blotting.

Generation and Phenotyping of LMPTP Knockout Mice

This protocol provides a high-level overview of the process for creating and analyzing LMPTP knockout mouse models.

Materials:

-

C57BL/6 mice

-

CRISPR-Cas9 components (Cas9 mRNA, sgRNAs targeting the mouse Acp1 gene) or targeted embryonic stem (ES) cells

-

Microinjection or electroporation equipment for zygote manipulation

-

Foster mothers

-

Genotyping reagents (PCR primers, probes)

-

Equipment for metabolic phenotyping (e.g., glucose and insulin tolerance tests)

-

High-fat diet (for diet-induced obesity models)

Procedure:

-

Generation of Knockout Mice:

-